molecular formula C16H18N2O3 B5353799 1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea

1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B5353799
M. Wt: 286.33 g/mol
InChI Key: INKZLCNHCRQQRW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 4-ethoxyaniline with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent for the preparation of other urea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(3-methoxyphenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(3-ethoxyphenyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)urea is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl rings. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-14-9-7-12(8-10-14)17-16(19)18-13-5-4-6-15(11-13)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZLCNHCRQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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